Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The official International Union of Pure and Applied Chemistry name is designated as (2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylpyrimidine-5-carboxylate, which precisely describes the substitution pattern and connectivity of functional groups within the molecular framework. This nomenclature system clearly identifies the pentafluorophenyl moiety as the ester portion, connected to the carboxylic acid derivative of the pyrimidine ring system that bears a morpholine substituent at the 2-position.

The compound is registered with the Chemical Abstracts Service under the unique identifier 941717-05-1, which serves as the primary reference number for this specific molecular entity. Alternative systematic names include 2-(4-morpholinyl)-5-pyrimidinecarboxylic acid (2,3,4,5,6-pentafluorophenyl) ester and 5-pyrimidinecarboxylic acid, 2-(4-morpholinyl)-, 2,3,4,5,6-pentafluorophenyl ester, both of which emphasize the ester linkage between the pyrimidine carboxylic acid and the pentafluorophenol components. The systematic naming also recognizes several synonymous forms including pentafluorophenyl 2-morpholin-4-yl pyrimidine-5-carboxylate and 2,3,4,5,6-pentakis fluoranyl phenyl 2-morpholin-4-ylpyrimidine-5-carboxylate, which provide alternative but equivalent descriptions of the molecular structure.

The standardized nomenclature system facilitates accurate identification and communication within the scientific community, ensuring that researchers can unambiguously reference this specific compound in literature, patents, and chemical databases. The PubChem compound identifier CID 24229769 serves as an additional database reference that links to comprehensive structural and property information. The systematic approach to naming also reveals the hierarchical organization of functional groups, with the pentafluorophenyl ester as the primary functional group and the morpholine-substituted pyrimidine as the core heterocyclic framework.

Molecular Architecture and Functional Group Analysis

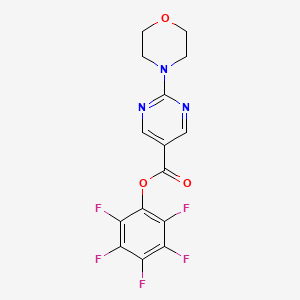

The molecular architecture of this compound is characterized by a sophisticated arrangement of three distinct structural domains that contribute to its unique chemical and biological properties. The molecular formula C15H10F5N3O3 indicates a highly functionalized structure with a molecular weight of 375.25 grams per mole. The compound features a pyrimidine ring as the central heterocyclic core, which serves as the primary scaffold linking the morpholine substituent and the pentafluorophenyl ester functionality.

The pyrimidine ring system contains two nitrogen atoms at the 1- and 3-positions, creating an electron-deficient aromatic system that influences the overall electronic properties of the molecule. At the 2-position of the pyrimidine ring, a morpholine group is attached through a nitrogen-carbon bond, introducing additional heteroatoms and conformational flexibility. The morpholine ring itself is a six-membered saturated heterocycle containing both nitrogen and oxygen atoms, which contributes to the compound's hydrogen bonding capacity and aqueous solubility characteristics. The morpholine moiety has been recognized as a privileged structure in medicinal chemistry due to its favorable pharmacokinetic properties and ability to modulate biological activity.

The carboxylate ester linkage at the 5-position of the pyrimidine ring connects to the pentafluorophenyl group, creating a highly electron-withdrawing substituent that dramatically alters the electronic distribution throughout the molecule. The pentafluorophenyl group features fluorine atoms at all five positions of the benzene ring, making it one of the most electron-deficient aromatic systems commonly encountered in organic chemistry. This extensive fluorination significantly enhances the compound's reactivity profile and influences its interaction with biological targets. The presence of five fluorine atoms also increases the lipophilicity of the molecule while maintaining its chemical stability under various reaction conditions.

The overall molecular architecture can be described using the Simplified Molecular Input Line Entry System notation: C1COCCN1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F, which provides a linear representation of the connectivity and stereochemistry. This structural complexity results in multiple potential sites for intermolecular interactions, including hydrogen bonding through the morpholine oxygen and nitrogen atoms, π-π stacking interactions involving the aromatic rings, and electrostatic interactions mediated by the fluorinated phenyl group.

Crystallographic Data and Conformational Studies

Crystallographic investigations of pentafluorophenyl-containing compounds have provided valuable insights into the solid-state organization and conformational preferences of these highly fluorinated systems. While specific single-crystal X-ray diffraction data for this compound may be limited in the available literature, related pentafluorophenyl ester compounds have been extensively characterized to understand their structural behavior. These studies typically reveal that pentafluorophenyl esters adopt conformations that minimize steric hindrance while maximizing favorable electrostatic interactions between the electron-deficient aromatic system and neighboring functional groups.

Comparative analysis of related pentafluorophenyl ester structures suggests that the ester linkage in this compound likely adopts a planar or near-planar conformation to facilitate conjugation between the pyrimidine ring and the pentafluorophenyl system. The morpholine substituent, being a saturated heterocycle, introduces conformational flexibility that can influence the overall molecular shape and crystal packing arrangements. The chair conformation of the morpholine ring is expected to be the predominant form, with the nitrogen atom adopting a pyramidal geometry that allows for optimal orbital overlap with the pyrimidine π-system.

Crystallographic studies of similar compounds have demonstrated that pentafluorophenyl groups often participate in unique intermolecular interactions within crystal lattices. The highly electronegative fluorine atoms can engage in weak hydrogen bonding interactions with acidic hydrogen atoms from neighboring molecules, contributing to the stability of the crystal structure. Additionally, the electron-deficient nature of the pentafluorophenyl ring makes it susceptible to π-π stacking interactions with electron-rich aromatic systems, though these interactions are typically weaker than those observed with conventional aromatic rings.

The presence of multiple heteroatoms in the morpholine and pyrimidine components provides numerous opportunities for hydrogen bonding interactions in the solid state. The morpholine oxygen atom serves as a hydrogen bond acceptor, while the nitrogen atoms in both the morpholine and pyrimidine rings can participate in various types of intermolecular interactions. These structural features collectively influence the crystal packing efficiency and may contribute to the formation of specific polymorphic forms under different crystallization conditions. Understanding these solid-state characteristics is crucial for pharmaceutical applications where crystal form can significantly impact bioavailability and stability.

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound requires a comprehensive multi-technique approach to fully elucidate its structural features and confirm molecular identity. Nuclear magnetic resonance spectroscopy provides the most detailed information about the compound's structure, with proton, carbon-13, and fluorine-19 nuclear magnetic resonance techniques offering complementary insights into different aspects of the molecular framework. The highly fluorinated nature of the pentafluorophenyl group makes fluorine-19 nuclear magnetic resonance particularly valuable for structural confirmation and purity assessment.

In proton nuclear magnetic resonance spectroscopy, the morpholine ring protons typically appear as characteristic multiplets in the aliphatic region, with the oxygen-adjacent methylenes showing distinct chemical shifts compared to the nitrogen-adjacent methylenes. The pyrimidine ring protons are expected to appear in the aromatic region as sharp singlets or doublets, depending on their substitution pattern and coupling relationships. The absence of proton signals from the pentafluorophenyl group confirms the complete fluorination of this aromatic system, while any residual aromatic proton signals would indicate incomplete fluorination or impurities.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the detailed carbon framework of the molecule, with the carbonyl carbon of the ester group typically appearing at characteristic downfield chemical shifts around 150-170 parts per million. The pentafluorophenyl carbons show characteristic patterns with significant coupling to the attached fluorine atoms, creating complex multipicity patterns that serve as diagnostic fingerprints for this structural unit. The pyrimidine ring carbons exhibit distinct chemical shifts that reflect their electronic environment and substitution pattern, while the morpholine carbons appear in the aliphatic region with characteristic shifts for the oxygen and nitrogen-bearing positions.

Fluorine-19 nuclear magnetic resonance spectroscopy provides particularly valuable structural information due to the high sensitivity of fluorine chemical shifts to electronic and steric environments. The five fluorine atoms of the pentafluorophenyl group typically exhibit two distinct signals: a triplet for the para-fluorine and a doublet for the four equivalent ortho and meta fluorines. The chemical shift values and coupling patterns serve as definitive structural confirmation for the pentafluorophenyl moiety.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the ester group typically appears as a strong absorption around 1750-1780 wavenumbers, while the aromatic carbon-carbon stretches of both the pyrimidine and pentafluorophenyl rings contribute to the fingerprint region between 1400-1600 wavenumbers. The morpholine ring contributes characteristic carbon-nitrogen and carbon-oxygen stretching vibrations in the 1000-1300 wavenumber region. The extensive fluorination of the phenyl ring results in characteristic carbon-fluorine stretching vibrations that appear as strong absorptions in the 1000-1300 wavenumber range.

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak at mass-to-charge ratio 375 confirms the molecular formula C15H10F5N3O3. Characteristic fragmentation patterns typically include loss of the pentafluorophenyl group and various combinations of the morpholine and pyrimidine fragments, providing additional structural confirmation through tandem mass spectrometry experiments.

| Spectroscopic Technique | Key Diagnostic Features | Chemical Shift/Frequency Range |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Morpholine methylene protons | 3.5-4.0 parts per million |

| Proton Nuclear Magnetic Resonance | Pyrimidine aromatic protons | 8.0-9.0 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Ester carbonyl carbon | 155-165 parts per million |

| Carbon-13 Nuclear Magnetic Resonance | Pentafluorophenyl carbons | 135-145 parts per million (complex multiplets) |

| Fluorine-19 Nuclear Magnetic Resonance | Para-fluorine | -150 to -160 parts per million (triplet) |

| Fluorine-19 Nuclear Magnetic Resonance | Ortho/meta fluorines | -140 to -150 parts per million (doublet) |

| Infrared Spectroscopy | Ester carbonyl stretch | 1750-1780 wavenumbers |

| Infrared Spectroscopy | Carbon-fluorine stretches | 1000-1300 wavenumbers |

| Mass Spectrometry | Molecular ion | 375 mass-to-charge ratio |

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 2-morpholin-4-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F5N3O3/c16-8-9(17)11(19)13(12(20)10(8)18)26-14(24)7-5-21-15(22-6-7)23-1-3-25-4-2-23/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCSIAUTNMKWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70640472 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941717-05-1 | |

| Record name | Pentafluorophenyl 2-(morpholin-4-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70640472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate generally follows a two-stage approach:

- Stage 1: Preparation of the key pyrimidine-5-carboxylic acid intermediate bearing the morpholin-4-yl substituent at the 2-position.

- Stage 2: Activation of the carboxylic acid to the pentafluorophenyl ester followed by amidation or direct isolation of the pentafluorophenyl ester compound.

This strategy leverages the high reactivity of pentafluorophenyl esters as activated carboxylic acid derivatives, facilitating subsequent coupling reactions or serving as stable intermediates.

Preparation of 2-Morpholin-4-ylpyrimidine-5-carboxylic Acid Intermediate

The 2-morpholin-4-ylpyrimidine-5-carboxylic acid is typically synthesized through multi-step transformations starting from commercially available precursors such as itaconic acid or substituted anilines, followed by pyrimidine ring construction and functional group modifications.

- Formation of β-keto esters: Using activating agents like 1,1'-carbonyldiimidazole (CDI) in anhydrous solvents (e.g., acetonitrile) to convert itaconic acid derivatives into β-keto esters.

- Enaminone intermediate generation: Treatment with N,N-dimethylformamide dimethylacetal (DMFDMA) in refluxing toluene to form enaminone intermediates.

- Cyclization: Reaction of enaminones with amidines (e.g., acetamidine or benzamidine) to form methyl pyrimidine-5-carboxylates.

- Hydrolysis: Conversion of methyl esters to the corresponding carboxylic acids using aqueous sodium hydroxide in methanol and tetrahydrofuran (THF) at room temperature.

This sequence yields the pyrimidine-5-carboxylic acid intermediate with the desired 2-substituent (morpholin-4-yl in this context) in high purity and yields up to 92% for the hydrolysis step.

Activation to Pentafluorophenyl Ester

The carboxylic acid intermediate is converted into the pentafluorophenyl ester using bis(pentafluorophenyl) carbonate (BPC) as the activating reagent. The reaction conditions are as follows:

- Reagents: Bis(pentafluorophenyl) carbonate (BPC), triethylamine as base.

- Solvent: Anhydrous acetonitrile.

- Temperature: Room temperature.

- Reaction time: Typically several hours to ensure complete conversion.

This step results in the formation of the pentafluorophenyl ester intermediate, characterized by enhanced reactivity due to the electron-withdrawing pentafluorophenyl group, which facilitates subsequent nucleophilic substitution or amidation reactions.

Amidation with Morpholine

For the specific synthesis of this compound, the pentafluorophenyl ester intermediate is reacted with morpholine:

- Molar ratio: Typically, 1 equivalent of morpholine per equivalent of pentafluorophenyl ester.

- Conditions: Room temperature, under inert atmosphere if necessary.

- Duration: Approximately 12 hours to ensure complete amidation.

Morpholine acts as a nucleophile, attacking the activated ester to form the corresponding amide bond. In this case, the morpholine substituent is introduced at the 2-position of the pyrimidine ring, or alternatively, morpholine can be the nucleophile that replaces the pentafluorophenyl group to form the amide.

Depending on the synthetic route, this step may be used to generate the amide directly or to prepare the pentafluorophenyl ester as a stable intermediate for subsequent coupling.

Purification and Yield

- Isolation: Products that precipitate from the reaction mixture are isolated by filtration. Others require evaporation of solvent followed by purification using dry flash column chromatography (DFCC) over aluminum oxide.

- Yields: The overall yields for the amidation step vary between 28% to 100%, depending on the amine used and workup method.

- Purity: Final compounds are obtained in high purity (80–100%), with many samples exceeding 95% purity.

Research Findings and Notes

- The use of bis(pentafluorophenyl) carbonate (BPC) is critical for efficient activation of the carboxylic acid to the pentafluorophenyl ester.

- Acetonitrile is the preferred solvent for the activation and amidation steps due to its polarity and ability to dissolve both reagents and intermediates.

- Excess secondary amines such as morpholine may be required to drive the amidation to completion.

- The pentafluorophenyl esters are stable intermediates that can be isolated and stored before further functionalization.

- Parallel synthesis approaches have been successfully employed to generate libraries of pyrimidine carboxamides, demonstrating the robustness and versatility of this method.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The pentafluorophenyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

Substitution Reactions: Common reagents include primary and secondary amines, thiols, and alcohols.

Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

The major products formed from substitution reactions are derivatives where the pentafluorophenyl group is replaced by the nucleophile. For example, reaction with an amine would yield an amide derivative .

Scientific Research Applications

Scientific Research Applications

PFMP has diverse applications across several domains:

Organic Synthesis

PFMP serves as a building block in the synthesis of complex organic molecules. Its electrophilic pentafluorophenyl group allows for various substitution reactions, making it a useful reagent in organic chemistry .

Biochemical Assays

In biological research, PFMP is utilized to study enzyme mechanisms. Its ability to covalently bond with nucleophiles enables it to act as a probe in biochemical assays, particularly in investigating enzyme activity and inhibition .

Enzyme Inhibition Studies

PFMP has been shown to selectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This property is leveraged to explore structure-function relationships within these enzymes, providing insights into pharmacology and toxicology .

Antimicrobial Activity

Recent studies indicate that PFMP exhibits antimicrobial properties against certain bacterial strains. Its electrophilic nature disrupts microbial cell functions, suggesting potential therapeutic applications against bacterial infections .

Case Study 1: Enzyme Mechanism Exploration

A study focused on the inhibition of CYP2A6 and CYP2A13 demonstrated that PFMP effectively reduces the metabolic activity of these enzymes. This selectivity is significant for understanding drug interactions and developing safer pharmaceuticals.

Case Study 2: Antimicrobial Activity Assessment

Research evaluating PFMP's antimicrobial efficacy revealed that it significantly inhibited bacterial growth at low concentrations, highlighting its potential as a therapeutic agent against infections caused by resistant bacterial strains .

Mechanism of Action

The mechanism of action of pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate involves its ability to form covalent bonds with nucleophiles. The pentafluorophenyl group is highly electrophilic, making it reactive towards nucleophilic attack. This property is exploited in various applications, such as enzyme inhibition, where the compound can form a covalent bond with the active site of the enzyme, thereby inhibiting its activity .

Comparison with Similar Compounds

Structural and Physical Properties

The Kanto Reagents catalog (2022) lists several structurally related pentafluorophenyl esters for comparison (Table 1) :

| Compound Name | CAS Number | Melting Point (°C) | Molecular Features |

|---|---|---|---|

| Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate | 941717-05-1 | 137.5–139 | Pyrimidine + morpholine |

| Pentafluorophenyl 2-morpholino-1,3-thiazole-5-carboxylate | 941716-88-7 | 105.5–106 | Thiazole + morpholine |

| Pentafluorophenyl 2-morpholino-5-(trifluoromethyl)benzoate | 898289-52-6 | 91–93 | Benzene + trifluoromethyl + morpholine |

| Pentafluorophenyl nicotinate | 848347-44-4 | 65.5–67 | Pyridine (nicotinate) |

| Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | 898288-91-0 | 141–143 | Benzene + oxazole |

Key Observations :

- The target compound has a higher melting point than the thiazole (941716-88-7) and trifluoromethyl benzoate (898289-52-6) derivatives, likely due to stronger π-π stacking interactions from the planar pyrimidine ring and hydrogen bonding via the morpholine group .

- The oxazole derivative (898288-91-0) has the highest melting point (141–143°C) , attributed to the rigid oxazole ring enhancing crystallinity .

- The nicotinate ester (848347-44-4) has the lowest melting point , reflecting reduced intermolecular forces from the less polar pyridine ring .

Cost and Commercial Availability

Pricing data from Kanto Reagents (2022) highlights cost differences (Table 2) :

| Compound Name | 1g Price (JPY) | 250mg Price (JPY) |

|---|---|---|

| This compound | 31,300 | 12,100 |

| Pentafluorophenyl nicotinate | 60,100 | 25,500 |

| Pentafluorophenyl 4-(1,3-oxazol-5-yl)benzoate | 33,500 | N/A |

Key Observations :

- The target compound is moderately priced , comparable to the oxazole derivative but significantly cheaper than the nicotinate ester, likely due to simpler synthesis routes .

- The trifluoromethyl benzoate derivative (898289-52-6) is the most expensive (66,900 JPY/1g) , reflecting the added cost of introducing a trifluoromethyl group .

Biological Activity

Pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate (PFMP) is a chemical compound notable for its diverse biological activities and applications in biochemical research. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H10F5N3O3

- Molecular Weight : 375.255 g/mol

PFMP is characterized by the presence of a pentafluorophenyl group, which enhances its electrophilicity, making it a valuable reagent in biochemical assays and enzyme studies.

The primary mechanism of action for PFMP involves its ability to form covalent bonds with nucleophiles. The highly electrophilic nature of the pentafluorophenyl group allows it to react with various biological macromolecules, including enzymes. This property is exploited in enzyme inhibition studies, where PFMP can bind to the active sites of enzymes, thereby inhibiting their activities .

Enzyme Inhibition

PFMP has been utilized as a probe in studying enzyme mechanisms. Its ability to covalently modify enzyme active sites makes it an effective tool for investigating the structure-function relationships of various enzymes. For instance, studies have shown that PFMP can inhibit specific cytochrome P450 enzymes, which are crucial in drug metabolism .

Antimicrobial Properties

Recent research indicates that PFMP exhibits antimicrobial activity against certain bacterial strains. The compound's ability to disrupt microbial cell functions is attributed to its electrophilic nature, which can modify critical cellular components.

Case Study 1: Enzyme Mechanism Exploration

In a study examining the inhibition of cytochrome P450 enzymes, PFMP was found to selectively inhibit CYP2A6 and CYP2A13. This selectivity is significant as these enzymes are involved in the metabolism of various drugs and toxins. The study demonstrated that PFMP could effectively reduce the metabolic activity of these enzymes, suggesting potential applications in pharmacology and toxicology .

Case Study 2: Antimicrobial Activity Assessment

A recent investigation evaluated the antimicrobial efficacy of PFMP against several pathogenic bacteria. The results indicated that PFMP significantly inhibited bacterial growth at low concentrations, demonstrating its potential as a therapeutic agent against bacterial infections.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Pentafluorophenyl 2-morpholin-4-ylpyrimidine-4-carboxylate | Similar structure with a carboxylate at position 4 | Moderate enzyme inhibition |

| Pentafluorophenyl 2-morpholin-4-ylpyrimidine-6-carboxylate | Similar structure with a carboxylate at position 6 | Lower antimicrobial activity |

PFMP stands out due to its unique substitution pattern and enhanced reactivity compared to its analogs, making it particularly effective in biological applications .

Q & A

Q. What are the synthetic methodologies for preparing pentafluorophenyl 2-morpholin-4-ylpyrimidine-5-carboxylate?

Methodological Answer: The compound is typically synthesized via a two-step protocol:

Pyrimidine core formation : React 2-morpholin-4-ylpyrimidine-5-carboxylic acid with pentafluorophenol using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane under nitrogen .

Purification : Recrystallization from ethanol/water mixtures yields crystals with >97% purity. Melting point (137.5–139°C) serves as a critical purity indicator .

Q. How is the compound characterized structurally?

Methodological Answer: Characterization involves:

Q. How do computational models explain the reactivity of the pentafluorophenyl ester group?

Methodological Answer:

- DFT calculations : Use Gaussian or ORCA to model nucleophilic acyl substitution at the ester carbonyl. The electron-withdrawing pentafluorophenyl group lowers the LUMO energy, enhancing electrophilicity .

- Reaction path analysis : Compare activation energies for morpholine vs. other amine nucleophiles to predict regioselectivity .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

Methodological Answer:

Q. What strategies optimize catalytic applications of this compound in cross-coupling reactions?

Methodological Answer:

- Ligand design : Screen palladium catalysts (e.g., Pd(OAc)) with phosphine ligands to enhance turnover frequency.

- Kinetic studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetalation) .

Q. How to analyze enantiomeric excess in derivatives synthesized from this compound?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers.

- Circular dichroism (CD) : Correlate Cotton effects with absolute configuration assignments .

Handling Methodological Challenges

Q. How to mitigate decomposition during long-term storage?

Q. How to address low yields in scale-up syntheses?

- Process optimization : Implement flow chemistry to improve heat/mass transfer during esterification.

- Byproduct analysis : Use GC-MS to identify dimers or hydrolysis products and adjust stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.